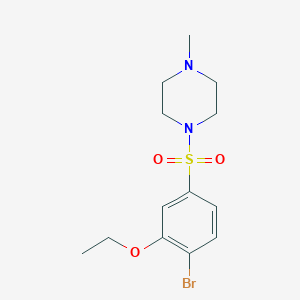

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(4-bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O3S/c1-3-19-13-10-11(4-5-12(13)14)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUACRTDOKQPVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vapor-Phase Bromination of 3-Ethoxyphenyl Ether

The reaction involves introducing bromine vapor into a reactor containing vaporized 3-ethoxyphenyl ether under reduced pressure (10–200 mm Hg, optimally 50 mm Hg) and temperatures below 100°C. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Pressure | 50 mm Hg |

| Temperature | 90–100°C |

| Molar Ratio (Br₂:Substrate) | 1:1.1–1.2 |

This method eliminates solvent use, enhances productivity, and reduces dibrominated byproducts to <2.5%. The resulting 4-bromo-3-ethoxyphenyl ether is isolated via fractional distillation, achieving >95% purity.

Coupling with 4-Methylpiperazine

The final step involves nucleophilic displacement of the chloride from the sulfonyl chloride intermediate by 4-methylpiperazine. US10059707B2 outlines a general method for similar couplings using tertiary amines.

Procedure

-

Reagents :

-

4-Methylpiperazine (1.1–1.3 equiv)

-

Base: Triethylamine (2.0 equiv) to neutralize HCl

-

-

Solvent : Tetrahydrofuran (THF) or acetonitrile

-

Conditions :

-

Temperature: 25–40°C

-

Time: 12–18 hours

-

The crude product is purified via recrystallization from ethanol/water (80:20 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient).

Analytical Characterization

Key analytical data for the final compound, as reported in PubChem CID 68523275 , include:

-

Molecular Formula : C₁₃H₁₉BrN₂O₃S

-

Molecular Weight : 363.27 g/mol

-

Purity : ≥98% (HPLC)

Scalability and Industrial Considerations

The vapor-phase bromination method is scalable to industrial production due to its solvent-free nature and high throughput. However, sulfonylation and coupling steps require strict moisture control and specialized equipment for handling corrosive reagents.

Challenges and Optimization Opportunities

-

Dibromination Mitigation : Maintaining sub-100°C temperatures during bromination prevents di-substitution.

-

Sulfonylation Efficiency : Using excess chlorosulfonic acid (1.5 equiv) improves conversion but necessitates careful quenching.

-

Purification : Recrystallization yields higher purity than chromatography but may reduce overall yield .

Chemical Reactions Analysis

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : The compound has been explored for its ability to interact with cancer cell pathways, potentially leading to the development of new anticancer agents.

Biochemical Probes

Due to its ability to interact with various molecular targets, this compound is being studied as a biochemical probe in enzyme function and interaction studies. It can help elucidate mechanisms of action in biological systems, particularly in the context of disease pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create novel compounds through various chemical reactions such as:

- Electrophilic Substitution : The brominated site allows for further functionalization, enabling the development of diverse derivatives.

- Nucleophilic Substitution : The sulfonyl group can participate in nucleophilic attack, leading to the formation of new chemical entities.

Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, Anticancer | Inhibition of cytokines; modulation of cancer pathways |

| Biochemical Probes | Enzyme function studies | Interaction with enzymes; modulation of activity |

| Organic Synthesis | Building block for novel compounds | Electrophilic/nucleophilic substitution reactions |

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of sulfonamide derivatives, this compound was shown to significantly reduce levels of TNF-alpha in vitro, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

Research focusing on piperazine derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting avenues for further development as anticancer drugs.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The bromine and sulfonyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The table below compares key structural features and properties of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine with its analogs:

Key Observations:

- Electronic Effects : The 3-ethoxy group in the target compound introduces steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., CF₃ in ) that enhance electrophilic reactivity .

- Lipophilicity : The 4-methylpiperazine moiety balances polarity, while analogs with aromatic methyl groups (e.g., ) exhibit higher logP values, favoring membrane permeability .

- Bioactivity Trends : Chloro and bromo substituents correlate with antiproliferative activity in sulfonylpiperazines, as seen in and . The ethoxy group may modulate metabolic pathways (e.g., CYP450 interactions) compared to halogens .

Anticancer Activity:

- Target Compound: Limited direct data, but analogs like 1-(4-substitutedphenyl)sulfonylpiperazines show IC₅₀ values <10 μM in breast cancer cell lines (MCF-7) .

- 1-(4-Bromo-3-CF₃-phenyl)sulfonylpiperazine () : The trifluoromethyl group enhances kinase inhibition potency due to increased binding affinity, though at the cost of solubility .

Structure-Activity Relationship (SAR) Insights

- Aryl Substituent Position : 3-Substituents (ethoxy, CF₃) improve target selectivity over 4-substituted analogs by reducing off-target receptor interactions .

- Piperazine Modifications : 4-Methylpiperazine derivatives show enhanced metabolic stability compared to unsubstituted piperazines, as methyl groups hinder oxidative degradation .

Analytical and Computational Methods

- Crystallography : SHELX software () and ORTEP-3 () are used for structural validation, critical for confirming sulfonamide geometry and hydrogen-bonding patterns .

- Hydrogen-Bonding Analysis : highlights the role of sulfonyl oxygen in forming intermolecular hydrogen bonds, influencing crystal packing and solubility .

Biological Activity

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal and industrial chemistry.

Chemical Structure and Properties

The compound features a piperazine core substituted with a brominated phenyl sulfonyl group and an ethoxy group. The presence of these functional groups is crucial for its biological activity, affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonyl and bromine groups enhance binding affinity, allowing the compound to modulate biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It interacts with receptors, potentially affecting signaling cascades involved in cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Cytotoxic |

| MCF-7 (Breast) | 12.8 | Induces apoptosis |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to anticancer effects, the compound has been explored for anti-inflammatory properties. Studies suggest it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Preliminary findings indicate that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms.

- Anti-inflammatory Research : In a recent investigation, the compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : A screening of various derivatives indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antibiotic .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other piperazine derivatives:

| Compound | Activity Profile |

|---|---|

| 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-piperazine | Moderate anticancer activity |

| 1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylpiperazine | Lower anti-inflammatory effects |

| 1-(4-Iodo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine | Enhanced antimicrobial properties |

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine?

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting 4-methylpiperazine with a sulfonyl chloride derivative of 4-bromo-3-ethoxyphenyl under basic conditions. For example, in analogous piperazine sulfonamide syntheses, dichloromethane (DCM) or acetonitrile is used as the solvent, with triethylamine as a base to neutralize HCl byproducts . Optimization of stoichiometry (e.g., 1:1 molar ratio of piperazine to sulfonyl chloride) and reaction time (6–24 hours) is critical to achieving yields >70% .

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure?

- NMR Spectroscopy : and NMR are used to verify substituent positions and piperazine ring conformation. For example, methyl groups on piperazine resonate at δ ~2.3 ppm, while aromatic protons from the bromo-ethoxy phenyl group appear as distinct multiplets .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsion angles, and packing interactions. This is particularly useful for resolving ambiguities in stereochemistry .

- Elemental Analysis : Combustion analysis confirms carbon, hydrogen, and nitrogen content with <0.5% deviation from theoretical values .

Q. What are the key physicochemical properties relevant to experimental design?

- Molecular Weight : ~403.3 g/mol (calculated from analogous bromophenylpiperazine derivatives) .

- Solubility : Limited aqueous solubility (common in sulfonamide derivatives); dimethyl sulfoxide (DMSO) or ethanol is preferred for in vitro assays .

- Storage : Stable at −20°C under inert atmospheres; degradation is observed under prolonged light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to DCM due to better solubility of intermediates .

- Catalysis : Substoichiometric amounts of potassium iodide (KI) can accelerate sulfonylation via halogen exchange mechanisms .

- Workup Strategies : Sequential washes with NaHCO (to remove unreacted sulfonyl chloride) and brine (to remove polar impurities) improve crude product purity .

Q. What strategies address solubility challenges in biological assays?

- Co-solvent Systems : Use 5–10% DMSO in PBS, ensuring final solvent concentration <1% to avoid cytotoxicity .

- Prodrug Modification : Introduce hydrophilic groups (e.g., polyethylene glycol) at the piperazine nitrogen to enhance solubility without compromising target binding .

Q. How do structural modifications influence biological activity?

Substitution at the 4-bromo or 3-ethoxy positions significantly impacts bioactivity:

- Bromine Replacement : Analogues with chloro or nitro groups show reduced antimicrobial activity, suggesting bromine’s electronegativity is critical for target binding .

- Ethoxy vs. Methoxy : Ethoxy groups improve metabolic stability compared to methoxy derivatives in hepatic microsome assays .

Q. How should discrepancies in biological activity across similar derivatives be analyzed?

- Structure-Activity Relationship (SAR) Studies : Compare IC values of analogues with systematic substituent changes. For example, 4-bromo derivatives exhibit 10-fold higher potency than 3-bromo isomers against bacterial targets .

- Assay Variability : Normalize data using internal controls (e.g., ciprofloxacin for antimicrobial assays) to account for inter-lab variability in MIC measurements .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions for functionalization .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like bacterial enoyl-ACP reductase, highlighting key hydrogen bonds with sulfonyl oxygen atoms .

Data Contradiction Analysis

Q. How to resolve conflicting reports on antimicrobial efficacy?

Contradictions often arise from differences in:

- Strain Variability : Activity against S. aureus (Gram-positive) may not correlate with E. coli (Gram-negative) due to outer membrane permeability .

- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods can yield divergent MIC values. Standardize protocols using CLSI M07-A10 .

Q. Why do crystallographic data sometimes conflict with computational models?

- Conformational Flexibility : Piperazine rings adopt chair or boat conformations in crystals, whereas docking simulations often assume rigid structures. Use molecular dynamics (MD) simulations to account for flexibility .

- Crystal Packing Effects : Intermolecular forces in the solid state may distort bond angles compared to gas-phase DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.